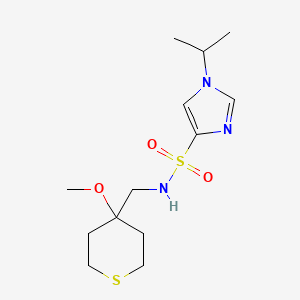![molecular formula C26H26N4O5 B2737803 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide CAS No. 902921-03-3](/img/no-structure.png)
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis:
- Shiho Chikaoka et al. (2003) explored the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, a process that includes compounds structurally related to the query compound (Shiho Chikaoka et al., 2003).
- Gopal Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound related to the query, and analyzed its structure and molecular docking as an anticancer drug (Gopal Sharma et al., 2018).
Antimicrobial Applications:
- A. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, structurally related to the query compound, as antimicrobial agents (A. Hossan et al., 2012).
Cancer Research and Antitumor Activities:
- Xiong Jing (2011) investigated derivatives of pyrimidin-1(2H)-yl acetamido compounds for their antitumor activities (Xiong Jing, 2011).
- M. M. Al-Sanea et al. (2020) conducted research on 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, which are structurally related to the query compound, for their in vitro cytotoxic activity against cancer cell lines (M. M. Al-Sanea et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid with 3-methylphenylamine, followed by acetylation of the resulting amide with acetic anhydride.", "Starting Materials": [ "3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid", "3-methylphenylamine", "acetic anhydride", "DMF", "triethylamine", "EDC", "HOBt", "DIPEA", "DCM", "NaHCO3", "NaCl", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidine-1(2H)-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in DMF. Add triethylamine (2.0 equiv) and stir for 10 minutes at room temperature.", "Step 2: Add 3-methylphenylamine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 4: Dissolve the resulting amide in DCM and add acetic anhydride (2.0 equiv) and DIPEA (2.0 equiv). Stir for 24 hours at room temperature.", "Step 5: Quench the reaction with water and extract with DCM. Wash the organic layer with NaHCO3 and brine, then dry over Na2SO4 and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of DCM and methanol as the eluent.", "Step 7: Recrystallize the purified product from a suitable solvent to obtain the final compound." ] } | |
CAS-Nummer |
902921-03-3 |
Produktname |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide |
Molekularformel |
C26H26N4O5 |
Molekulargewicht |
474.517 |
IUPAC-Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O5/c1-17-6-4-7-19(14-17)28-23(31)16-30-24-20(8-5-12-27-24)25(32)29(26(30)33)13-11-18-9-10-21(34-2)22(15-18)35-3/h4-10,12,14-15H,11,13,16H2,1-3H3,(H,28,31) |
InChI-Schlüssel |
YERHCGOGLLGYOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzodioxol-5-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2737722.png)

![1-[[1,3-Dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B2737724.png)
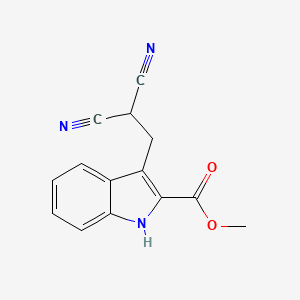
![3-((4-bromophenyl)sulfonyl)-N-(2-methoxy-5-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737727.png)
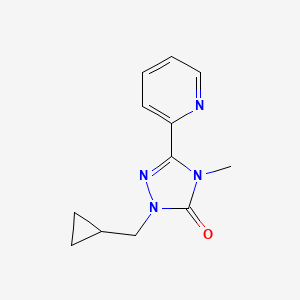
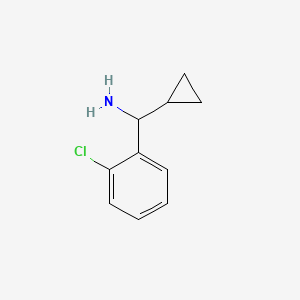
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2737733.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2737734.png)

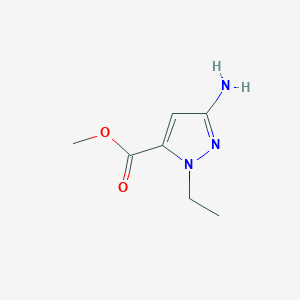
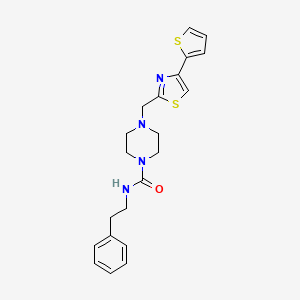
![9-methyl-2-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2737742.png)
